Oleanderolide

Description

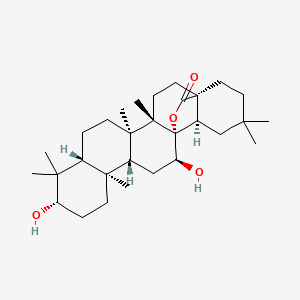

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(1S,4S,5R,8R,10S,13R,14R,16S,17S,18R)-10,16-dihydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-23-one |

InChI |

InChI=1S/C30H48O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-18-25(3,4)21(31)9-10-26(18,5)19(27)16-22(32)30(28,20(29)17-24)34-23(29)33/h18-22,31-32H,8-17H2,1-7H3/t18-,19+,20+,21-,22-,26-,27+,28-,29-,30+/m0/s1 |

InChI Key |

CXELEGXSGVFEND-NVTHVPAHSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@@H]([C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)C(=O)O5)C)O)C)(C)C)O |

Canonical SMILES |

CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5CC(C4(C2C1)OC3=O)O)C)O)(C)C)C)C)C |

Synonyms |

3beta,12alpha-dihydroxyolean-28,13beta-olide oleanderolide |

Origin of Product |

United States |

Advanced Methodologies for Oleanderolide Investigation

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Identification

The definitive characterization of oleanderolide relies on a combination of powerful spectroscopic and chromatographic methods. These techniques provide detailed information about its atomic connectivity, molecular mass, and purity, which are crucial for its unambiguous identification and for understanding its chemical properties.

High-Resolution Mass Spectrometry for this compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of this compound. measurlabs.com Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition, distinguishing this compound from other compounds that might have the same nominal mass. uni-saarland.de

When coupled with tandem mass spectrometry (MS/MS), HRMS can also provide valuable structural information through the analysis of fragmentation patterns. sciex.com In a typical MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation of triterpenoids like this compound often involves characteristic losses of small neutral molecules such as water (H₂O) and carbon monoxide (CO), as well as cleavages of the pentacyclic ring system. nih.gov The accurate mass measurement of these fragment ions helps to deduce their elemental composition and provides further confirmation of the proposed structure.

Chromatographic Strategies for this compound Isolation and Purification

The isolation of pure this compound from a complex plant extract is a multi-step process that relies on various chromatographic techniques. researchgate.net The choice of method is guided by the polarity and other physicochemical properties of the target compound.

A general strategy for the isolation and purification of this compound involves the following steps:

Extraction: The initial step involves the extraction of phytochemicals from the plant material (e.g., leaves of Nerium oleander) using an appropriate solvent, often methanol (B129727) or ethanol (B145695).

Fractionation: The crude extract is then subjected to preliminary fractionation, commonly using liquid-liquid partitioning or open column chromatography over silica (B1680970) gel. humic-substances.org This separates the complex mixture into simpler fractions based on polarity.

Purification: The fractions containing this compound are further purified using more advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for the final purification of natural products. ucsb.eduscialert.net A reversed-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scialert.net The separation is based on the differential partitioning of the compounds between the nonpolar stationary phase and the polar mobile phase.

Purity Assessment: The purity of the isolated this compound is then confirmed using analytical HPLC and spectroscopic methods like NMR.

| Technique | Stationary Phase | Mobile Phase (Typical) | Principle |

| Open Column Chromatography | Silica Gel | Gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate) | Adsorption |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol mixture | Partition |

This table provides a general overview of chromatographic techniques used for this compound isolation.

Application of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Dereplication

In natural product research, it is common to re-isolate known compounds. To avoid this time-consuming and resource-intensive process, a strategy known as dereplication is employed. Dereplication aims to rapidly identify known compounds in a complex mixture at an early stage of the investigation. mdpi.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for dereplication. nih.govnih.gov In this approach, the crude or partially purified plant extract is analyzed by LC-HRMS. The high-resolution mass data provides accurate molecular formulas for the constituents, and the MS/MS data provides structural information through fragmentation patterns. This information is then compared against comprehensive databases of natural products. ljmu.ac.uk If the accurate mass and fragmentation pattern of a compound in the extract match those of a known compound, such as this compound, it can be tentatively identified without the need for full isolation and structural elucidation. This allows researchers to focus their efforts on the discovery of novel compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) in Related Phytochemical Analysis

Studies using GC-MS on Nerium oleander extracts have successfully identified a wide range of other chemical constituents, including fatty acids, phenols, and other terpenoids. This information provides a broader understanding of the plant's metabolome and can be valuable for quality control and for understanding the synergistic or antagonistic effects of co-occurring compounds.

Computational Approaches in this compound Research

In recent years, computational methods have become increasingly important in natural product research. These in silico techniques complement experimental studies by providing insights into the molecular behavior and potential biological activities of compounds like this compound.

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand, e.g., this compound) to a second molecule (the receptor, typically a protein). This method is widely used to screen for potential drug candidates by predicting the binding affinity and interaction patterns. Several studies have employed molecular docking to investigate the potential of this compound to interact with various biological targets. For instance, this compound has been docked against proteins involved in viral infections and bacterial resistance, showing promising binding affinities. ljmu.ac.ukresearchgate.net

| Target Protein | Docking Score (kcal/mol) | Reference |

| Main Protease (COVID-19) | -9.4 | researchgate.net |

| Spike Protein (COVID-19) | -8.3 | researchgate.net |

| NDM-1 (Metallo β-lactamase) | -8.2 | nih.gov |

| VIM-1 (Metallo β-lactamase) | -9.3 | nih.gov |

This table presents selected molecular docking scores for this compound against various protein targets.

Molecular dynamics (MD) simulations provide a more dynamic view of the interaction between a ligand and its receptor. researchgate.net Starting from a docked complex, MD simulations use the principles of classical mechanics to simulate the movements of atoms over time. This allows researchers to assess the stability of the ligand-protein complex, observe conformational changes, and analyze the flexibility of the interacting molecules. Studies on this compound have used MD simulations to confirm the stability of its binding to target proteins, reinforcing the findings from molecular docking and suggesting that it can form stable complexes with these biological targets. nih.gov

These computational approaches are valuable for prioritizing compounds for further experimental testing and for generating hypotheses about their mechanisms of action, thereby accelerating the drug discovery process.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.comnih.gov This technique is instrumental in understanding how this compound interacts with its biological targets at an atomic level. openaccessjournals.com By simulating the binding process, researchers can identify potential drug candidates, analyze protein-ligand interactions, and optimize the structure of ligands to enhance their binding affinity. openaccessjournals.com

The process involves two primary steps: sampling the possible conformations of the ligand within the active site of the target protein and then using a scoring function to rank these conformations based on their predicted binding energy. nih.gov Various docking algorithms, such as CDOCKER, GOLD, and LibDock, are employed to generate and evaluate these binding poses. nih.gov

In the investigation of this compound, molecular docking studies have been crucial in predicting its binding affinity to various protein targets. For instance, in a study exploring potential antiviral agents against COVID-19, this compound demonstrated a strong binding affinity, with a docking score of -9.4 kcal/mol against the main protease and -8.3 kcal/mol against the spike protein. nih.govresearchgate.net Another study identified this compound as a potent inhibitor of metallo-β-lactamase (MBL) enzymes, with docking scores of -8.2 kcal/mol against NDM-1 and -9.3 kcal/mol against VIM-1. nih.govresearchgate.net These findings highlight the utility of molecular docking in identifying promising therapeutic targets for this compound.

Table 1: Molecular Docking Scores of this compound with Various Protein Targets

| Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|

| COVID-19 Main Protease | -9.4 | nih.govresearchgate.net |

| COVID-19 Spike Protein | -8.3 | nih.govresearchgate.net |

| Metallo-β-lactamase NDM-1 | -8.2 | nih.govresearchgate.net |

| Metallo-β-lactamase VIM-1 | -9.3 | nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. novapublishers.comrug.nl These simulations provide detailed information about the conformational changes and stability of protein-ligand complexes over time. peerj.com By simulating the dynamic behavior of this compound when bound to a target protein, researchers can assess the stability of the interaction and understand how the ligand affects the protein's conformation. nih.govnih.gov

MD simulations have been employed to validate the findings from molecular docking studies of this compound. nih.govnih.gov For example, simulations have shown that the complex formed between this compound and its target proteins, such as the COVID-19 main protease and spike protein, remains stable throughout the simulation period. nih.gov This stability is a key indicator of a strong and potentially effective interaction. The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values from these simulations further elucidates the structural stability and flexibility of the protein-ligand complex. mdpi.comjaptronline.com

Virtual Screening Techniques for Identification of this compound-like Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. etflin.comvnu.edu.ua This method can be either ligand-based, which relies on the knowledge of other molecules that bind to the target, or structure-based, which uses the 3D structure of the target. vnu.edu.ua

In the context of this compound research, virtual screening has been utilized to identify other phytocompounds with similar structural scaffolds that may exhibit comparable biological activities. nih.govnih.gov For instance, a virtual screening of hundreds of phytocompounds led to the identification of this compound, along with other compounds like Proceragenin A and Balsaminone A, as having strong binding affinities for viral proteins. nih.gov This approach significantly accelerates the discovery of new lead compounds by narrowing down the number of molecules that need to be tested experimentally. deepmirror.ai

Free Energy Landscape Analysis in this compound Binding Dynamics

Free energy landscape analysis is a computational method used to understand the energetics and dynamics of molecular systems, such as the binding of a ligand to a protein. github.com It provides a map of the different conformational states of a system and the energy barriers between them. plos.orgresearchgate.net This analysis can reveal the most stable binding modes and the pathways of ligand binding and unbinding. plos.org

In the study of this compound, free energy landscape analysis has been used to further investigate the stability of the this compound-protein complexes identified through docking and MD simulations. nih.govnih.gov By constructing a free energy landscape, researchers can identify the global minimum energy conformations of the complex, which represent the most stable binding states. chemrxiv.org This information is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

In Vitro Cellular and Biochemical Assay Systems for Mechanism of Action Studies

Following computational predictions, in vitro assays are essential for experimentally validating the biological activity and elucidating the mechanism of action of compounds like this compound. These assays are performed in a controlled laboratory setting, outside of a living organism.

Cell-Based Assays for Biological Activity Evaluation in Various Cell Lines

Cell-based assays are a cornerstone of drug discovery and biological research, providing a means to assess the biological activity of a compound within a cellular context. pacificbiolabs.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, cytotoxicity, and the modulation of specific cellular pathways. bmglabtech.com

The biological activity of this compound has been evaluated using various cell-based assays. For example, its anticancer potential has been examined by testing its inhibitory effects on the growth of different human tumor cell lines. nih.gov Additionally, its anti-inflammatory properties have been investigated by measuring its ability to inhibit the induction of intercellular adhesion molecule-1 (ICAM-1) in cultured cells. nih.gov These assays provide crucial data on the compound's efficacy and selectivity in a biologically relevant system.

Table 2: Cell-Based Assays Used to Evaluate this compound's Biological Activity

| Assay Type | Cell Line(s) | Biological Activity Measured | Reference |

|---|---|---|---|

| Cell Growth Inhibition | Human Tumor Cell Lines | Anticancer Activity | nih.gov |

| ICAM-1 Induction Inhibition | Cultured Cells | Anti-inflammatory Activity | nih.gov |

Enzymatic Assays for Target Inhibition and Modulation

Enzymatic assays are laboratory procedures that measure the rate of an enzymatic reaction. tipbiosystems.com They are used to determine the activity of an enzyme and to study the effects of inhibitors or modulators on this activity. tipbiosystems.com These assays are critical for confirming the direct interaction of a compound with its predicted enzyme target and for quantifying its inhibitory potency. plos.org

In the investigation of this compound, enzymatic assays have been used to validate the inhibitory effects predicted by molecular docking and to determine its mechanism of inhibition. nih.govresearchgate.net For example, following the in silico identification of this compound as a potential inhibitor of metallo-β-lactamases (MBLs), enzymatic assays would be the next step to confirm this inhibition and to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50). researchgate.net Such assays have also been used to explore its effects on other enzymes like α-glucosidase and pancreatic lipase. researchgate.net

Proteomics and Gene Expression Profiling in Response to Oleandrin (B1683999)

The study of how oleandrin affects cellular function at the molecular level has been significantly advanced through proteomics and gene expression profiling. Proteomics involves the large-scale study of proteins, their structures, and their functions, while gene expression profiling analyzes the activity of thousands of genes at once to create a global picture of cellular function. researchgate.netresearchgate.netfoodb.ca

Research has shown that oleandrin can induce changes in the expression of numerous genes and proteins, which helps to explain its biological activities. For instance, studies have identified that oleandrin can suppress the expression of the Rad51 protein, which is involved in DNA damage repair. frontiersin.org It also influences the activation of key transcription factors like NF-kappaB and AP-1, which are critical in regulating genes involved in inflammation, cell proliferation, and apoptosis (programmed cell death). imsc.res.in

In studies on cancer cells, treatment with oleandrin and related compounds has led to the identification of protein subsets whose expression levels correlate with how sensitive or resistant a tumor cell might be to the treatment. For example, proteome profiling of 3,171 proteins in the National Cancer Institute (NCI) panel revealed specific protein expression profiles that could predict cellular responsiveness. Furthermore, oleandrin has been found to downregulate the PI3k/Akt and mTOR pathways, which are crucial for tumor cell proliferation. ontosight.ai In gastric cancer models, future research plans include using single-cell sequencing and proteome sequencing to identify key proteins and pathways related to oleandrin-induced apoptosis.

One of the key neuroprotective mechanisms of oleandrin involves the regulation of Brain-Derived Neurotrophic Factor (BDNF). Studies have shown that oleandrin and the extract PBI-05204 can regulate BDNF at both the protein and transcriptional levels. hmdb.ca Quantitative polymerase chain reaction (qPCR) analysis has demonstrated that PBI-05204 induces Bdnf gene transcription. hmdb.ca This upregulation of BDNF is considered a crucial element in the neuroprotective effects observed in response to oleandrin.

Table 1: Summary of Key Gene and Protein Expression Changes in Response to Oleandrin

| Target Molecule/Pathway | Cellular Process Affected | Research Finding | Citation(s) |

|---|---|---|---|

| Rad51 | DNA Damage Repair | Expression is suppressed in cancer cells. | frontiersin.org |

| NF-kappaB | Inflammation, Cell Proliferation, Apoptosis | Activation induced by agents like TNF and TPA is inhibited. | imsc.res.in |

| AP-1 | Inflammation, Cell Proliferation, Apoptosis | Activation induced by TNF is blocked. | imsc.res.in |

| PI3k/Akt/mTOR Pathway | Tumor Proliferation | Pathway is downregulated in pancreatic tumor models. | ontosight.ai |

| BDNF | Neuroprotection, Neuronal Survival | Gene transcription and protein levels are upregulated. | hmdb.ca |

| STAT-3 | Cell Invasion and Metastasis | Phospho-STAT-3 levels are significantly decreased in breast cancer cells. | wikipedia.org |

| OCT3/4 and β-catenin | Cell Invasion | Levels are reduced in breast cancer cells. | wikipedia.org |

| MMP-9 | Cell Invasion | Activity is reduced in breast cancer cells. | wikipedia.org |

Tubulin Polymerization Assays

Tubulin polymerization assays are essential in vitro methods used to study the assembly of microtubules, which are critical components of the cellular cytoskeleton involved in cell division, structure, and transport. These assays measure how a compound affects the rate and extent of tubulin protein monomers assembling into microtubule polymers. Compounds can either inhibit polymerization, like vincristine, or promote and stabilize it, like paclitaxel.

Investigations into oleander-derived compounds have utilized this assay to understand their effects on the microtubule network. A study involving an aqueous extract of Nerium oleander, named Breastin, which contains oleandrin among other glycosides, revealed effects on microtubule dynamics. In a cell-free in vitro tubulin polymerization assay, the Breastin extract was shown to enhance tubulin polymerization, an effect comparable to the microtubule-stabilizing agent paclitaxel. This was observed through an increase in optical density over time, indicating the formation of microtubule polymers.

Confocal microscopy of human osteosarcoma (U2OS) cells transfected with tubulin-GFP confirmed these findings, showing that Breastin treatment resulted in a microtubule-disturbing effect that was visually similar to that caused by paclitaxel. These results suggest that a potential mechanism of action for components within the oleander extract is the stabilization of microtubules, which can lead to mitotic arrest and subsequent anticancer effects. Other cardiac glycosides have also been evaluated for their impact on tubulin, with some showing weak inhibitory effects.

Table 2: Findings from Tubulin Polymerization Assays with Oleander Extract

| Test Substance | Assay Type | Observation | Conclusion | Citation(s) |

|---|---|---|---|---|

| Breastin (N. oleander extract) | Cell-free tubulin polymerization assay (photometric) | Enhanced microtubule polymerization, similar to paclitaxel. | The extract promotes the assembly and stabilization of microtubules. | |

| Breastin (N. oleander extract) | Confocal microscopy of tubulin-GFP transfected cells | Increased rigidity of microtubules, comparable to paclitaxel. | The extract disturbs the microtubule network by enhancing polymerization. |

Brain Slice Models for Neuroprotective Activity Assessment

Organotypic brain slice cultures are a sophisticated in vitro model that serves as a bridge between dissociated cell cultures and in vivo animal studies. This model preserves the complex three-dimensional cytoarchitecture, synaptic connections, and cellular diversity of the brain, making it an invaluable tool for assessing the neuroprotective potential of chemical compounds against injuries like ischemic stroke. foodb.ca

Research has demonstrated that oleandrin and a supercritical CO2 extract of Nerium oleander, PBI-05204, exhibit significant neuroprotective activity in brain slice models. hmdb.cafoodb.ca In these experiments, brain slices are typically subjected to oxygen-glucose deprivation (OGD), a condition that mimics the cellular stress and damage that occurs during an ischemic stroke. hmdb.cafoodb.ca

Treatment with oleandrin or the PBI-05204 extract was found to protect neural tissues from OGD-induced damage. hmdb.cafoodb.ca A critical finding from these studies is that the neuroprotective effect is maintained even when administration of the compound is delayed for several hours after the initial OGD-induced injury. foodb.ca This therapeutic window is a crucial factor for the potential clinical application of a neuroprotective agent.

The neuroprotective activity of PBI-05204 is attributed, at least in part, to its main cardiac glycoside constituent, oleandrin. foodb.ca Further investigation showed that this protection is mediated by the upregulation of Brain-Derived Neurotrophic Factor (BDNF). hmdb.ca The lipophilic nature of oleandrin allows it to cross the blood-brain barrier, a necessary property for any centrally acting therapeutic agent. foodb.ca Studies have also used brain slice models to show that oleander extracts can rescue neurons from degeneration driven by the expression of proteins associated with neurodegenerative diseases, such as amyloid precursor protein (APP) and tau.

Table 3: Summary of Neuroprotective Effects in Brain Slice Models

| Test Substance | Model | Key Findings | Mechanism of Action | Citation(s) |

|---|---|---|---|---|

| Oleandrin | Rat brain slices with oxygen-glucose deprivation (OGD) | Provides significant neuroprotection to neural tissues. | Mediates neuroprotection through induction of BDNF. Crosses the blood-brain barrier. | hmdb.cafoodb.ca |

| PBI-05204 (N. oleander extract) | Rat brain slices with OGD | Protects against neuronal damage; effective even with delayed administration. | Activity mediated by oleandrin and other constituents; upregulates BDNF transcription. | hmdb.cafoodb.ca |

| Fraction 0-4 (from PBI-05204) | Brain slices with APP or tau-induced neurodegeneration | Rescued cortical neurons from degeneration and cell loss. | Not specified, but part of the broader neuroprotective activity of the oleander extract. |

Biosynthesis and Chemical Synthesis of Oleanderolide

Biosynthetic Pathways and Precursors of Oleanderolide

The biosynthesis of this compound is rooted in the well-established isoprenoid pathway, which is responsible for producing a vast array of terpenoid compounds in plants. frontiersin.orgrsc.org The pathway begins with simple five-carbon precursors (isopentenyl diphosphate (B83284) and dimethylallyl diphosphate) which are sequentially assembled into the 30-carbon acyclic molecule, squalene. nih.gov Squalene is then oxidized to 2,3-oxidosqualene (B107256), a critical branching point for the synthesis of steroids and triterpenoids. frontiersin.orgrsc.orgnih.gov

The biosynthesis of the core this compound structure from 2,3-oxidosqualene involves a series of precise enzymatic reactions, primarily cyclization and oxidation.

Cyclization: The first committed step is the cyclization of 2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase (OSC). For oleanane-type triterpenoids like this compound, this enzyme is β-amyrin synthase (bAS), which masterfully constructs the pentacyclic β-amyrin skeleton. frontiersin.orgnih.govnih.govresearchgate.net

Oxidation: Following cyclization, the β-amyrin scaffold undergoes several oxidative modifications, which are typically catalyzed by cytochrome P450 monooxygenases (P450s). frontiersin.orgresearchgate.net These enzymes are responsible for introducing hydroxyl groups at specific positions on the triterpenoid (B12794562) core, a crucial step for creating structural diversity and biological activity. frontiersin.orgnih.gov For this compound (3β,12α-dihydroxyoleanan-28,13β-olide), this involves:

C-3 Hydroxylation: The hydroxyl group at the C-3 position is a common feature of many triterpenoids and is one of the initial P450-catalyzed modifications.

C-28 Oxidation: The methyl group at C-17 is oxidized to a carboxylic acid. This multi-step oxidation is catalyzed by P450s belonging to the CYP716A family, leading to the formation of oleanolic acid. nih.gov

C-12 Hydroxylation: A hydroxyl group is installed at the C-12 position with alpha stereochemistry. This step is also presumed to be catalyzed by a specific P450 enzyme.

Lactonization: The final key transformation is the formation of the γ-lactone ring between the C-13 position and the C-28 carboxyl group. This intramolecular esterification likely occurs after the necessary hydroxylations are complete, creating the characteristic 28,13β-olide structure of this compound. The specific enzyme catalyzing this lactonization in plants has not been fully characterized.

Microorganisms, particularly fungi, are widely used as biocatalysts to perform stereo- and regioselective modifications of complex molecules that are challenging to achieve through conventional chemistry. mdpi.comloc.govjmaps.in The fungus Penicillium chrysogenum has been specifically studied for its ability to biotransform oleanolic acid, a direct precursor to this compound. researchgate.netjst.go.jp

Research has shown that incubating oleanolic acid with P. chrysogenum leads to the formation of several metabolites. researchgate.netjst.go.jpresearchgate.net The transformations include hydroxylation at the C-21 position and oxidation of the C-3 hydroxyl group. loc.govcore.ac.ukresearchgate.net While this specific transformation does not yield this compound, it demonstrates the capability of P. chrysogenum to utilize its enzymatic machinery, such as cytochrome P450s, to hydroxylate the oleanane (B1240867) skeleton. nih.gov Other Penicillium species, like P. raistrickii, are also known to hydroxylate steroid substrates. nih.gov This highlights the potential of using P. chrysogenum or related fungal strains in engineered biosynthetic pathways to produce this compound or novel analogues from more accessible triterpenoid precursors.

The biosynthetic pathway of this compound shares significant similarities with those of other oleanane-type triterpenoids and, more broadly, with cardenolides.

Oleanane Triterpenoid Pathways: The biosynthesis of many bioactive oleananes, such as glycyrrhizin (B1671929) and maslinic acid, follows the same initial steps: cyclization of 2,3-oxidosqualene to β-amyrin, followed by a series of oxidations catalyzed by P450 enzymes. frontiersin.orgnih.gov For instance, the pathway to arjunolic acid and arjungenin (B1254777) in the Arjuna tree involves sequential oxidations at C-28, C-2α, and C-23, catalyzed by distinct P450s from the CYP716 and CYP714 families. nih.gov These pathways illustrate a common strategy where a conserved scaffold is decorated by various tailoring enzymes to produce a diversity of compounds. frontiersin.orgresearchgate.net

Cardenolide Pathways: Cardenolides are steroidal glycosides, meaning their core structure is a C23 steroid (cardenolide) rather than a C30 triterpenoid. Their biosynthesis is proposed to start from cholesterol or phytosterols, which are themselves derived from the isoprenoid pathway. nih.gov The sterol precursor is converted through several steps, including reactions catalyzed by 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone (B1679170) 5β-reductase (P5βR), to form the steroid core. nih.gov Although the core scaffold differs, the concept of late-stage oxidative modifications by enzymes like P450s to generate functional diversity is a shared principle between cardenolide and this compound biosynthesis. nih.gov

Role of Microorganisms as Biocatalysts in this compound Formation (e.g., P. chrysogenum hydroxylation)

Strategies for Chemical Synthesis and Derivatization of this compound

The chemical synthesis of complex natural products like this compound provides access to larger quantities for biological study and allows for the creation of novel analogues.

As of now, a complete total synthesis of this compound from simple starting materials has not been reported in scientific literature. The synthesis of such a complex, polycyclic, and stereochemically rich molecule presents significant challenges. General strategies for synthesizing related complex natural products often involve a convergent approach, where different fragments of the molecule are synthesized independently and then joined together. capes.gov.br Key reactions in the synthesis of other complex terpenoids and macrolides include ring-closing metathesis to form large rings and stereoselective rearrangements. capes.gov.brorganic-chemistry.org For instance, the synthesis of seco-oleanane triterpenoids has been achieved from the related natural product taraxerone (B198196) via a Baeyer–Villiger oxidation and a taraxerane-oleanane rearrangement. nih.gov A successful total synthesis of this compound would likely require innovative solutions for stereoselectively installing the multiple hydroxyl groups and efficiently constructing the rigid pentacyclic lactone system.

Semisynthesis, which uses a readily available natural product as a starting material for chemical modification, is a practical approach to generate derivatives of complex molecules. nih.gov Oleanolic acid, a closely related and abundant triterpenoid, is a common starting point for creating oleanane derivatives. rsc.orgnih.gov

Specific examples related to this compound include:

Synthesis from Oleanolic Acid: A Chinese patent describes methods to prepare pentacyclic triterpene-13,28-lactones, the core structure of this compound, starting from oleanolic acid. google.com

Derivatization of this compound: The hydroxyl groups on the this compound scaffold serve as handles for chemical modification. A derivative, 3-O-2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside this compound, has been synthesized, demonstrating that the C-3 hydroxyl group can be glycosylated and further modified. molaid.com

Naturally Occurring Acetate: this compound 3-acetate has been identified in Ulmus parvifolia, representing a simple ester derivative. tandfonline.com

These approaches allow for the systematic modification of the this compound structure to explore structure-activity relationships and potentially develop analogues with improved properties.

Regioselective Functionalization and Structural Modifications for Activity Enhancement

The targeted modification of specific functional groups within the this compound molecule, a process known as regioselective functionalization, is a key strategy for enhancing its therapeutic properties and developing novel derivatives with improved activity and pharmacological profiles. Research in this area has focused on creating semi-synthetic analogs of related cardiac glycosides, such as oleandrin (B1683999), to explore structure-activity relationships (SAR).

One significant area of investigation involves the modification of the hydroxyl group at the C4' position of the oleandrin molecule. sci-hub.se Studies have shown that the C4' moiety plays a crucial role in the cytotoxic activity of these compounds. sci-hub.se For instance, a series of oleandrin-4'-yl ester derivatives were synthesized to evaluate their inhibitory effects on the proliferation of tumor cell lines. sci-hub.se

The synthesis process involved the oxidation of the hydroxyl group at C4' using pyridinium (B92312) chlorochromate (PCC) to yield a carbonyl compound. sci-hub.se Subsequent reduction of this carbonyl intermediate with sodium borohydride (B1222165) (NaBH₄) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol (B129727) resulted in a compound with a reversed hydroxyl configuration. sci-hub.se Interestingly, evaluation of this epimer showed a decrease in antitumor activity, highlighting the stereochemical importance of the original hydroxyl group for biological efficacy. sci-hub.se

To further explore the potential of the C4' position, a series of ester derivatives were synthesized using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) as dehydrating agents. sci-hub.se This approach led to the creation of several new compounds, with some exhibiting significant in vitro antiproliferative activity against various tumor cell lines. sci-hub.se

Among the synthesized derivatives, one compound, designated as 4b-HCl, demonstrated not only potent anti-tumor activity but also good water solubility, a desirable property for drug development. sci-hub.se This derivative showed a substantial tumor growth inhibition of 96.4% in a xenograft model at a specific concentration. sci-hub.se The cytotoxic activities of these derivatives were found to be in the nanomolar range against the A549 cell line, with compound 4b showing the most significant activity, nearly doubling the potency of the parent oleandrin. sci-hub.se These findings underscore the importance of the free amino group in maintaining activity, as acylation of this group led to a loss of efficacy. sci-hub.se

The research demonstrates that regioselective modification, particularly at the C4' position, is a viable strategy for enhancing the anti-tumor activity of oleandrin and related cardiac glycosides. The structure-activity relationship data gathered from these modifications provide a roadmap for the rational design of more potent and effective therapeutic agents based on the this compound scaffold.

Table of Synthesized Oleandrin Derivatives and their Cytotoxic Activity

| Compound | Cell Line | IC₅₀ (nM) |

| Oleandrin (OL) | A549 | Not explicitly stated, but derivative 4b increased activity nearly twofold |

| 4a | A549 | - |

| 4b | A549 | 17.20 |

| 4b-HCl | Various tumor cells | 17.20–36.53 |

| 4e | A549 | - |

| 4f | A549 | - |

| Data sourced from a 2020 study on the synthesis of oleandrin derivatives. sci-hub.se |

Molecular Mechanisms of Oleanderolide S Biological Activities

Elucidation of Anti-Cancer Mechanisms of Action

The anti-neoplastic properties of oleanderolide are multifaceted, involving direct interaction with crucial cellular proteins, modulation of major signaling cascades, induction of programmed cell death, and interference with fundamental cellular processes like DNA repair and metabolism.

A primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase ion pump. banglajol.infofrontiersin.org This enzyme is critical for maintaining cellular ion homeostasis, and its inhibition triggers a cascade of intracellular events. Research has shown that this compound's anti-cancer activity is closely linked to its interaction with specific subunits of this pump. banglajol.infofrontiersin.org

Notably, the sensitivity of cancer cells to this compound correlates with the expression levels of Na+/K+-ATPase α isoforms. banglajol.info Human cancer cells often exhibit differential expression of these isoforms compared to normal cells, with a higher ratio of the α3 to the α1 isoform being linked to greater sensitivity to oleandrin (B1683999). banglajol.infofrontiersin.org Studies in human pancreatic cancer cell lines demonstrated that cells with higher α3 expression relative to α1 were more susceptible to oleandrin-induced growth inhibition and cell death. banglajol.info Furthermore, the subcellular location of the α3 isoform appears to be altered in cancer cells versus normal cells, presenting a potential therapeutic target. medcraveonline.com Oleandrin shows a higher affinity for the α3-isoform over the α1-isoform, which may explain its selective action against certain cancer cells while sparing normal ones. researchgate.net

| Target | Isoform(s) | Effect of Interaction | Supporting Findings |

| Na+/K+-ATPase | α1 and α3 | Inhibition of ion pump activity, leading to increased intracellular Ca2+ and subsequent downstream signaling. | Sensitivity to this compound correlates with a higher α3/α1 isoform ratio in cancer cells. banglajol.info |

| α3 | Preferential binding and inhibition. | Altered cellular location of the α3 isoform in cancer cells may serve as a therapeutic target. medcraveonline.com |

This compound exerts significant influence over several signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. researchgate.net

PI3K/AKT Pathway : This pathway is a central regulator of cell survival, proliferation, and growth, and is frequently overactive in many cancers. mdpi.comnih.gov this compound is known to target and inhibit the PI3K/Akt signaling cascade, contributing to its anti-cancer effects. researchgate.net The inhibition of this pro-survival pathway is a critical component of this compound-induced cell death. nih.govnih.gov

ERK Pathway : The Extracellular signal-regulated kinase (ERK) pathway, part of the MAPK cascade, is crucial in regulating cell proliferation and is often hyperactivated in tumors. nih.govdsagrow.com this compound's effect on this pathway can be complex; studies have shown it can alter ERK phosphorylation. medcraveonline.com In some contexts, continuous activation of the ERK pathway promotes tumor growth, while in others, enhanced ERK signaling can lead to apoptosis. nih.govdsagrow.com The synergy of oleandrin with cisplatin (B142131) in osteosarcoma cells has been linked to the activation of the related p38 MAPK signaling pathway. empendium.com

NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a key mediator of inflammation, immunity, and cell survival, and its persistent activation is a hallmark of many cancers. This compound has been identified as a bioactive compound that targets and disrupts the deregulated NF-κB signaling cascade in cancer. researchgate.net

The precise mechanisms of this compound's impact on AP-1 and c-JUN NH2-terminal kinase (JNK) are still under investigation, though these pathways are closely linked to the stress responses and apoptotic signaling initiated by agents like this compound.

| Signaling Pathway | Role in Oncogenesis | Effect of this compound |

| PI3K/AKT | Promotes cell survival, proliferation, and growth. mdpi.com | Inhibition. researchgate.net |

| ERK/MAPK | Regulates cell proliferation and survival; often hyperactivated. nih.gov | Modulation of ERK phosphorylation. medcraveonline.com |

| NF-κB | Mediates inflammation, cell survival, and proliferation. | Inhibition/Disruption. researchgate.net |

A key outcome of this compound's action on cancer cells is the induction of programmed cell death, or apoptosis. This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

This compound treatment has been shown to trigger the activation of key executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis. It also activates initiator caspases like caspase-9 (linked to the intrinsic pathway) and caspase-8 (linked to the extrinsic pathway).

The process involves a shift in the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound significantly downregulates the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic factors like Fas (a death receptor) and CYCS (cytochrome c), whose release from the mitochondria is a critical step in intrinsic apoptosis.

| Apoptotic Component | Function | Effect of this compound |

| Caspase-3 | Executioner caspase. | Activation. |

| Caspase-9 | Initiator caspase (intrinsic pathway). | Upregulation/Activation. |

| FAS | Death receptor (extrinsic pathway). | Upregulation. |

| BCL2 | Anti-apoptotic protein. nih.gov | Downregulation. |

| CYCS (Cytochrome c) | Activates APAF1 and Caspase-9. | Upregulation/Release from mitochondria. |

A distinct and significant anti-cancer mechanism of this compound is its ability to interfere with DNA damage repair. While many chemotherapeutic agents kill cancer cells by inducing DNA damage, this compound appears to potentiate this effect by crippling the cell's ability to repair that damage.

Specifically, this compound suppresses the expression of Rad51, a crucial protein in the homologous recombination (HR) pathway, which is a major mechanism for repairing DNA double-strand breaks. By inhibiting Rad51, this compound sensitizes cancer cells to DNA-damaging events, leading to an accumulation of irreparable lesions and subsequent cell death. This action is marked by the formation of nuclear foci of γH2AX, a marker for DNA double-strand breaks. Interestingly, while suppressing Rad51, this compound treatment leads to the upregulation of XRCC1, a protein involved in a different repair pathway, suggesting a complex cellular response to the induced damage.

Cancer cells often exhibit altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. This metabolic shift supports the biosynthetic demands of rapid cell proliferation.

Research using a hydroalcoholic extract from Nerium oleander leaves demonstrated a marked inhibition of glycolysis in A549 lung cancer cells. The extract significantly reduced both glucose consumption and lactate (B86563) production, an effect comparable to that of the known glycolysis inhibitor dichloroacetate. This suggests that a component of this compound's anti-cancer activity involves disrupting the metabolic engine that fuels tumor growth.

Inhibition of DNA Damage Repair Proteins (e.g., Rad51)

Investigation of Anti-Microbial Mechanisms of Action

In addition to its anti-cancer properties, this compound and related compounds in Nerium oleander extracts exhibit anti-microbial activity against a range of pathogens. banglajol.info The primary mechanism of action appears to be the disruption of the microbial cell envelope.

Studies on ethanolic flower extracts of Nerium oleander (NOEE) have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Scanning electron microscopy (SEM) of MRSA exposed to the extract revealed the destruction of the cell membrane. This membrane-disrupting activity is a common mechanism for saponins (B1172615) and other glycosides. medcraveonline.com The hydrophobic nature of these compounds allows them to insert into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.

While the Na+/K+-ATPase is the canonical target in mammalian cells, its role in the anti-microbial effect is less clear, as this pump's structure and presence can vary significantly in prokaryotes. Therefore, direct membrane damage is considered the more likely primary anti-bacterial mechanism of action.

Inhibition of Bacterial Enzymes and Molecular Targets (e.g., Metallo β-lactamase enzymes: NDM-1, VIM-1)

In the fight against antibiotic resistance, researchers are exploring phytocompounds for their potential to inhibit bacterial enzymes that confer resistance to conventional antibiotics. nih.govmdpi.com this compound has emerged as a promising candidate in this area, specifically for its inhibitory action against metallo-β-lactamase (MBL) enzymes like New Delhi Metallo-β-lactamase-1 (NDM-1) and Verona Integron-encoded Metallo-β-lactamase-1 (VIM-1). nih.govtandfonline.com These enzymes are a significant concern as they can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. scirp.orgnih.gov

In silico studies, utilizing molecular docking, have been instrumental in elucidating the binding affinity of this compound to these MBLs. nih.govresearchgate.net One such study screened 200 phytocompounds against NDM-1 and VIM-1 and identified this compound as one of the top three candidates with significant binding scores. nih.gov Specifically, this compound exhibited a docking score of -8.2 kcal/mol against NDM-1 and an even more potent -9.3 kcal/mol against VIM-1. nih.govtandfonline.com These scores indicate a strong binding affinity, surpassing that of the reference drug, meropenem. nih.gov Molecular dynamics simulations further supported these findings, demonstrating the stability and flexibility of the this compound-enzyme complex. nih.govresearchgate.net

The interaction of this compound with the active site of these enzymes is crucial for its inhibitory effect. For NDM-1, it is suggested that the interaction with key amino acid residues within the enzyme's active site is responsible for the inhibition. mdpi.com These in silico findings highlight this compound as a potential MBL inhibitor, warranting further investigation through in vitro and in vivo studies. nih.govtandfonline.com

Competitive Inhibition Mechanisms of Bacterial Targets

The mechanism by which this compound inhibits bacterial enzymes like NDM-1 and VIM-1 appears to be competitive. nih.gov Competitive inhibition occurs when a molecule, in this case, this compound, structurally resembles the substrate of an enzyme and competes for the same active site. britannica.com By binding to the active site, the inhibitor prevents the natural substrate from binding, thereby blocking the enzyme's activity. britannica.comnih.gov

Molecular interaction studies have revealed that this compound's inhibitory action against NDM-1 and VIM-1 is indeed competitive. nih.govtandfonline.com This suggests that this compound binds to the active site of these metallo-β-lactamases, the same site where β-lactam antibiotics would normally bind and be hydrolyzed. The effectiveness of this competitive inhibition is reflected in the strong binding affinities observed in molecular docking studies. nih.gov The reversible nature of competitive inhibition means that the inhibitor's effect can be overcome by increasing the concentration of the substrate. britannica.com However, in the context of bacterial resistance, the potent binding of this compound to the active site presents a significant hurdle for the enzymatic degradation of antibiotics. nih.gov

Analysis of Anti-Viral Mechanisms of Action

Beyond its antibacterial potential, this compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. researchgate.netnih.gov The primary approach to understanding its antiviral mechanism has been through in silico studies, focusing on its interaction with key viral proteins. researchgate.net

Interactions with Viral Proteins (e.g., SARS-CoV-2 Main Protease, Spike Protein)

In silico research has identified the SARS-CoV-2 main protease (Mpro or 3CLpro) and the spike (S) protein as potential targets for this compound. researchgate.netnih.gov The main protease is a crucial enzyme for the virus as it cleaves viral polyproteins into functional non-structural proteins, which are essential for viral replication. mdpi.com The spike protein, on the other hand, is responsible for the virus's entry into host cells by binding to the ACE2 receptor.

Molecular docking studies have demonstrated that this compound exhibits a strong binding affinity for both the main protease and the spike protein. researchgate.netnih.gov In one study, this compound showed a docking score of -9.4 kcal/mol against the main protease and -8.3 kcal/mol against the spike protein's receptor-binding domain (RBD). researchgate.netnih.gov These scores suggest a more potent interaction than some reference antiviral drugs. nih.gov The stability of these interactions was further confirmed by molecular dynamics simulations, which showed that the this compound-protein complexes remained stable. researchgate.net The strong binding of this compound to these key viral proteins suggests that it could interfere with their function, thereby inhibiting viral activity. researchgate.netnih.gov

Impact on Viral Replication Cycles and Progeny Infectivity

The replication cycle of a virus involves a series of steps, including attachment to a host cell, entry, uncoating of the genome, replication of viral components, assembly of new virus particles, and release of progeny virions. nih.govpressbooks.pub Antiviral drugs can target any of these stages to inhibit viral propagation. nih.govlibretexts.org

The strong binding of this compound to the SARS-CoV-2 main protease and spike protein, as indicated by in silico studies, suggests a potential impact on the viral replication cycle. researchgate.netnih.gov By inhibiting the main protease, this compound could disrupt the processing of viral polyproteins, which is a critical step for the formation of the viral replication machinery. mdpi.com This would, in turn, hinder the replication of the viral genome and the production of new viral components.

Furthermore, by interacting with the spike protein, this compound could potentially interfere with the virus's ability to attach to and enter host cells. researchgate.netnih.gov This would prevent the initiation of the infection cycle. While direct experimental evidence on the specific impact of this compound on viral replication cycles and the infectivity of the resulting progeny is still emerging, the in silico findings provide a strong basis for its potential as an antiviral agent that acts at these crucial stages. elifesciences.orgbiorxiv.org

Effects on Host-Pathogen Molecular Interactions

The interaction between a host and a pathogen is a complex interplay of molecular events that determines the outcome of an infection. researchgate.netresearchgate.net Pathogens have evolved various strategies to manipulate host cell processes to their advantage, while the host has developed defense mechanisms to counter these manipulations. nih.govfrontiersin.org

The antiviral activity of this compound could also extend to modulating these host-pathogen interactions. By inhibiting key viral proteins like the main protease and the spike protein, this compound can disrupt the virus's ability to interact with and exploit host cell machinery. researchgate.netnih.gov For instance, by blocking the spike protein's interaction with the ACE2 receptor, this compound could prevent the initial contact between the virus and the host cell, a critical first step in the infection process.

While current research on this compound has primarily focused on its direct interactions with viral proteins, future studies may explore its broader effects on the host's cellular pathways and immune responses during a viral infection. Understanding these effects will provide a more comprehensive picture of its antiviral mechanisms.

Exploration of Other Pharmacological Activities at the Molecular Level

The biological activities of this compound are not limited to its antibacterial and antiviral effects. As a cardiac glycoside, its most well-characterized mechanism of action is the inhibition of the Na+/K+-ATPase pump. mdpi.com This inhibition leads to an increase in intracellular calcium ions, which is the basis for its traditional use in treating heart conditions. mdpi.com

In the context of cancer research, this compound and related compounds have shown potential as anticancer agents. mdpi.com The inhibition of Na+/K+-ATPase is also implicated in its anticancer effects. mdpi.com Furthermore, studies have suggested that this compound can induce apoptosis (programmed cell death) and inhibit the growth and proliferation of cancer cells through various molecular pathways. researchgate.net Other proposed mechanisms for its anticancer activity include the downregulation of the DNA damage repair protein Rad51 and the inhibition of glycolysis. mdpi.com

The diverse pharmacological activities of this compound at the molecular level highlight its potential as a lead compound for the development of new therapeutic agents for a range of diseases.

Anti-inflammatory Pathways and Cellular Targets

This compound, a cardiac glycoside derived from Nerium oleander, demonstrates notable anti-inflammatory properties through its modulation of key signaling pathways. A primary mechanism involves the suppression of the transcription factor nuclear factor-kappaB (NF-κB). mdpi.com NF-κB is a critical regulator of inflammatory responses, and its inhibition by this compound leads to a downstream reduction in the production of pro-inflammatory cytokines. mdpi.com Research has shown that this compound can block the activation of NF-κB induced by inflammatory agents like tumor necrosis factor (TNF). nih.gov This inhibition is both concentration- and time-dependent. nih.gov

Beyond NF-κB, this compound also influences other significant inflammatory regulators, including activator protein-1 (AP-1) and c-Jun NH2-terminal kinase (JNK). mdpi.com By suppressing these pathways, this compound can effectively block tumorigenesis and inflammation. nih.gov In studies using human peripheral blood mononuclear cells, both oleandrin (of which this compound is a component) and a botanical extract known as PBI-05204 directly activated innate immune cells such as Natural Killer (NK) cells and monocytes. mdpi.com This activation was observed under normal conditions and was enhanced during a viral mimetic challenge, leading to increased production of IFN-γ. mdpi.com

Under inflammatory conditions stimulated by lipopolysaccharide (LPS), this compound helps to control the levels of many cytokines. mdpi.com Furthermore, some studies have investigated the anti-inflammatory activity of related compounds, such as ursane-type, oleanane-type, and lupane-type pentacyclic triterpenoids also found in Nerium oleander. researchgate.net These compounds have been found to inhibit the cell surface expression of intercellular adhesion molecule-1 (ICAM-1), a protein induced by pro-inflammatory cytokines. researchgate.net

Table 1: Effects of this compound and Related Compounds on Inflammatory Markers

| Compound/Extract | Target Cell/Model | Effect | Observed Outcome | Citation |

|---|---|---|---|---|

| Oleandrin | Human Peripheral Blood Mononuclear Cells | Direct activation of NK cells and monocytes | Increased cytokine production | mdpi.com |

| Oleandrin | Human Peripheral Blood Mononuclear Cells (with viral mimetic) | Enhanced Poly I:C-mediated immune activation | Enhanced production of IFN-γ | mdpi.com |

| Oleandrin | Human Peripheral Blood Mononuclear Cells (with LPS) | Modulation of cytokine levels | Control of inflammatory cytokine levels | mdpi.com |

| Pentacyclic Triterpenoids | Human Cell Lines | Inhibition of ICAM-1 induction | Reduced cell surface expression of ICAM-1 | researchgate.net |

| Oleandrin | TNF-stimulated cells | Inhibition of NF-κB activation | Suppression of inflammatory response | nih.gov |

Neuroprotective Mechanisms in Ischemic Injury Models

This compound and extracts containing it have demonstrated significant neuroprotective activity in models of ischemic injury, such as that occurring in stroke. nih.gov A key mechanism underlying this neuroprotection is the augmentation of endogenous brain-derived neurotrophic factor (BDNF). jneurosci.org Studies have shown that the neuroprotective action of PBI-05204, an extract containing this compound, is dependent on the activation of TrkB receptors for BDNF. jneurosci.org In fact, exogenous BDNF protein alone is sufficient to protect brain slices against oxygen-glucose deprivation (OGD), a model for ischemic conditions. jneurosci.org this compound itself can account for the regulation of BDNF at both the protein and transcriptional levels. jneurosci.org

The primary cellular target of cardiac glycosides like this compound is the Na+,K+-ATPase pump. jneurosci.org Inhibition of this pump is thought to trigger the transcriptional profile for BDNF regulation. jneurosci.org Importantly, both this compound and the neuroprotective activity of PBI-05204 are capable of crossing the blood-brain barrier (BBB). nih.govfrontiersin.org This is a critical factor for potential therapeutic applications in central nervous system conditions. nih.gov The neuroprotective effects of PBI-05204 have been observed even when administration is delayed for several hours after the initial OGD-induced damage. nih.gov

Ischemic events lead to a cascade of detrimental effects, including the failure of the sodium-potassium pump due to energy depletion, leading to an increased release of excitatory neurotransmitters like glutamate. frontiersin.org Neuroprotective strategies aim to counteract these processes. frontiersin.org The ability of this compound to modulate fundamental cellular processes positions it as a compound of interest in this area. Research on ischemic preconditioning has highlighted various endogenous neuroprotective mechanisms, such as the activation of hypoxia-inducible factor-1α (HIF-1α) and antioxidant pathways, which share some conceptual similarities with the cellular responses triggered by this compound. scielo.brnih.gov

Table 2: Neuroprotective Effects of this compound in Ischemic Models

| Compound/Extract | Model | Key Mechanism | Outcome | Citation |

|---|---|---|---|---|

| PBI-05204 (contains this compound) | Brain Slice Model of Focal Ischemia | Augmentation of endogenous BDNF | Neuroprotection against oxygen-glucose deprivation | jneurosci.org |

| Oleandrin | Brain Slice Model of Focal Ischemia | Regulation of BDNF at protein and transcriptional levels | Neuroprotection | jneurosci.org |

| PBI-05204 | In vivo Ischemic Stroke Model | Blood-brain barrier penetration | Neuroprotective activity maintained with delayed administration | nih.gov |

| Oleandrin | Mouse Model | Rapid accumulation in the central nervous system | Penetration of the blood-brain barrier | frontiersin.org |

Central Nervous System (CNS) Modulatory Interactions of Related Compounds

The ability of oleandrin, a compound structurally related to and often co-occurring with this compound, to cross the blood-brain barrier allows for its interaction with the central nervous system. frontiersin.orgdovepress.com Studies have shown that oleandrin can accumulate in the brain tissue of mice, with concentrations increasing over a 24-hour period after a single injection. frontiersin.org This penetration of the CNS is a key factor in its potential neurological effects. frontiersin.org

The primary mechanism of action for cardiac glycosides like oleandrin is the inhibition of Na+,K+-ATPase. nih.govfrontiersin.org This enzyme is crucial for maintaining ion gradients across cell membranes, and its inhibition can have widespread effects on cellular function, including in the CNS. nih.govfrontiersin.org For instance, the symptoms of oleander poisoning can include effects on the central nervous system such as drowsiness, tremors, seizures, and coma, which may be linked to the compound's ability to stimulate the chemosensory area of the medulla oblongata after crossing the BBB. frontiersin.orgloinc.org

Furthermore, components within oleander extracts may enhance the transport of oleandrin across the blood-brain barrier, leading to higher brain concentrations compared to the administration of pure oleandrin. nih.gov This suggests that the complex mixture of compounds in the natural extract could have a synergistic effect on CNS penetration and activity. The potential for oleandrin to modulate CNS activity has led to investigations into its use for conditions with a CNS component, such as HTLV-1-associated myelopathy/tropical spastic paraparesis (HAM/TSP), a neuroinflammatory disease. dovepress.com The ability of oleandrin to penetrate the CNS could allow it to inhibit viral replication and gene expression within this compartment. dovepress.com

Table 3: CNS Interactions of Oleandrin

| Compound | Model/System | Observation | Implication | Citation |

|---|---|---|---|---|

| Oleandrin | Mice | Rapid accumulation in the CNS after a single injection | Ability to cross the blood-brain barrier | frontiersin.org |

| Oleander Extract | Mice | Higher brain concentration of oleandrin compared to pure oleandrin administration | Extract components may enhance BBB transport | nih.gov |

| Oleandrin | Inferred from Poisoning Cases | CNS symptoms (drowsiness, tremors, seizures) | Stimulation of the medulla oblongata chemosensory area | frontiersin.orgloinc.org |

| Oleandrin | HTLV-1-infected T-cells | Inhibition of infectivity and transmission (in vitro) | Potential therapeutic for CNS-related viral diseases like HAM/TSP | dovepress.com |

Structure Activity Relationship Sar Studies of Oleanderolide and Its Analogues

Correlating Structural Features with Biological Potency and Selectivity

The biological potency of oleanderolide and its analogues is intrinsically linked to their specific structural features. The pentacyclic triterpenoid (B12794562) core of this compound, which belongs to the oleanane (B1240867) scaffold, is a fundamental determinant of its activity. The type of triterpenoid skeleton has been shown to influence biological effects. For instance, in studies on leukemia cell lines, ursane-type triterpenoids demonstrated greater activity compared to oleanane and lupane (B1675458) types. fayoum.edu.eg

Recent in silico studies have provided insights into the potential antiviral activity of this compound against SARS-CoV-2. nih.gov Molecular docking analyses have shown that this compound exhibits a strong binding affinity for key viral proteins, such as the main protease (Mpro) and the spike protein's receptor-binding domain (RBD). nih.govresearchgate.net When compared with its analogues, Proceragenin A and Balsaminone A, this compound displayed the highest binding affinity against the main protease. nih.govresearchgate.net This suggests that subtle variations in the substitution pattern on the oleanane scaffold can significantly impact biological potency.

Table 1: Comparative Docking Scores of this compound and its Analogues Against SARS-CoV-2 Proteins

| Compound | Docking Score against Main Protease (kcal/mol) | Docking Score against Spike Protein (kcal/mol) |

|---|---|---|

| This compound | -9.4 | -8.3 |

| Proceragenin A | -8.6 | -8.3 |

| Balsaminone A | -8.1 | -8.3 |

The selectivity of these compounds for different biological targets is also a crucial aspect of their SAR. For example, while this compound shows promise as an antiviral agent, other related triterpenoids have been investigated for their anti-inflammatory or anticancer activities. fayoum.edu.egresearchgate.net The specific arrangement and type of functional groups on the triterpenoid skeleton are key to this selectivity.

Impact of Specific Functional Groups and Substitutions on Molecular Interactions

The molecular interactions of this compound and its analogues with their biological targets are dictated by the presence and orientation of specific functional groups. yonsei.ac.kr These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are essential for the molecule's binding affinity and subsequent biological effect. yonsei.ac.kr

In the context of its potential antiviral activity, molecular docking studies have identified the key amino acid residues in the SARS-CoV-2 spike protein that interact with this compound and its analogues. These include Cys336, Gly339, Asn343, Ala348, Arg355, Ser373, Asp428, Thr430, and Phe515. researchgate.netetflin.cometflin.com The specific interactions with these residues are a direct consequence of the functional groups present on the this compound molecule.

SAR studies on related oleanane triterpenoids have provided further details on the importance of specific substitutions. For instance, the esterification at the C-3 position with coumaric acid can either enhance or diminish the biological activity, depending on the stereochemistry of the coumaric acid. fayoum.edu.eg Furthermore, for oleanane triterpenoids with a glucuronic acid moiety at the C-3 position, a free carboxylic acid group is considered crucial for activity. fayoum.edu.eg The presence of a methyl group at the C-23 position has also been identified as being important for the biological activity of this class of compounds. fayoum.edu.eg In some instances, hydroxylation at the C-2 position has been observed to slightly decrease the antileukemic activity of ursane-type triterpenoids. fayoum.edu.eg

Design and Synthesis of Novel this compound-Inspired Scaffolds with Modified Activity Profiles

The insights gained from SAR studies are instrumental in the design and synthesis of novel scaffolds inspired by this compound with potentially improved activity, selectivity, and pharmacokinetic properties. nih.govd-nb.info By modifying the core oleanane structure and its functional groups, researchers aim to develop new chemical entities with enhanced therapeutic potential.

One approach is the synthesis of analogues with modifications at specific positions of the triterpenoid skeleton. For example, research into second-generation synthetic oleanane triterpenoids, such as analogues of bardoxolone (B1667749) methyl (CDDO-Me), has led to the development of potent anti-inflammatory agents. nih.gov These studies involve complex chemical syntheses to achieve desired structural modifications, such as the demethylation of the C-24 methyl group. nih.gov

Another strategy involves the addition of different chemical moieties to the oleanane scaffold to explore new biological activities. For instance, the synthesis of sugar-substituted oleanolic acid derivatives has been pursued to develop inhibitors of protein tyrosine phosphatase 1B (PTP1B), which are of interest in the context of diabetes and obesity. molaid.com These studies have shown that both the nature of the carbohydrate moiety at the C-3 position and the substituent at the C-28 position significantly influence the inhibitory activity and insulin-sensitizing response. molaid.com The development of these novel scaffolds often requires sophisticated synthetic methodologies to create libraries of compounds for biological screening. d-nb.info

Metabolism and Pharmacokinetic Insights in Vitro and in Silico

In Vitro Metabolic Stability and Metabolite Profiling Studies using Cellular and Subcellular Systems

There is no specific information available in the reviewed literature regarding the in vitro metabolic stability of oleanderolide. Key parameters used to define a compound's metabolic stability, such as its in vitro half-life (t1/2) and intrinsic clearance (CLint), have not been reported for this compound. These values are typically determined through incubation with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Similarly, metabolite profiling studies, which identify the chemical structures of metabolites formed from a parent compound, have not been documented for this compound in mammalian systems. Such studies are crucial for understanding the biotransformation pathways a compound undergoes in the body. While some research has noted the formation of this compound through biotransformation by microorganisms, this does not represent its metabolism in humans.

Table 1: In Vitro Metabolic Stability of this compound

| System | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Human Hepatocytes | Data not available | Data not available |

Table 2: Identified Metabolites of this compound from In Vitro Studies

| Experimental System | Metabolite | Metabolic Reaction |

| Data not available | Data not available | Data not available |

Computational Prediction of Metabolic Pathways and Transformations

While in silico studies have been conducted on this compound, these have primarily focused on its potential as an inhibitor for various proteins, such as those involved in viral or bacterial mechanisms. mdpi.comnih.govresearchgate.net There are no published computational studies specifically predicting the metabolic pathways and transformations of this compound.

Computational, or in silico, models are frequently used to predict how a compound might be metabolized. These tools can identify potential sites on the molecule that are susceptible to common metabolic reactions, such as oxidation, hydrolysis, and conjugation. However, without experimental data to validate these predictions, the metabolic fate of this compound remains theoretical.

Table 3: Computationally Predicted Metabolic Transformations of this compound

| Predicted Reaction Type | Potential Site of Metabolism | Predicted Metabolite Structure |

| Data not available | Data not available | Data not available |

Future Directions and Research Gaps in Oleanderolide Studies

Untapped Biological Activities and Novel Molecular Targets

Current research has only scratched the surface of oleanderolide's potential biological activities. While some studies have explored its cytotoxic effects, a vast landscape of other pharmacological activities remains uncharted. researchgate.net Future research should systematically investigate its potential in various therapeutic areas, including but not limited to, anti-inflammatory, antimicrobial, and antiviral applications.

Antiviral Potential: Preliminary in silico studies have shown that this compound exhibits a strong binding affinity for key proteins of the SARS-CoV-2 virus, such as the main protease (Mpro) and the spike protein's receptor-binding domain (RBD). nih.gov These computational findings, which indicate a high potential for antiviral activity, necessitate further validation through in vitro and in vivo experimental models to determine its efficacy against viral replication and pathogenesis. nih.gov

Antimicrobial Activity: In the face of rising multidrug resistance, the search for new antimicrobial agents is critical. This compound has been identified as a potential inhibitor of metallo-β-lactamase (MBL) enzymes like NDM-1 and VIM-1, which are responsible for bacterial resistance to a broad range of antibiotics. nih.govresearchgate.net Molecular docking studies have revealed significant binding affinities, suggesting a competitive inhibition mechanism. nih.gov These promising in silico results warrant further investigation through microbiological assays to confirm its antibacterial spectrum and mechanism of action. nih.govmdpi.com

Novel Molecular Targets in Cancer: While the anticancer properties of related cardiac glycosides are known, the specific molecular targets of this compound are not fully elucidated. nih.gov It has been reported that oleandrin (B1683999), a related compound, can induce DNA damage responses and arrest cancer cells in the G2/M phase of the cell cycle. nih.gov Future research should aim to identify the precise molecular machinery with which this compound interacts to exert its effects. This could involve exploring its impact on various signaling pathways implicated in cancer, such as Wnt and Smad, and its potential to inhibit enzymes like topoisomerase. fayoum.edu.eg Identifying these novel targets will be crucial for understanding its mode of action and for the rational design of more potent and selective anticancer agents.

Advancements in Synthetic Methodologies and Analog Design

The limited availability of this compound from its natural source, Nerium oleander, presents a significant hurdle for extensive biological evaluation and development. researchgate.net Therefore, the development of efficient and scalable synthetic methodologies is of paramount importance.

Total Synthesis: Devising a total synthesis for this compound would not only provide a reliable supply of the compound but also open avenues for creating structurally diverse analogs. core.ac.ukrsc.org Modern synthetic strategies, including biocatalytic methods and novel one-pot tandem reactions, could be employed to achieve this goal in an environmentally friendly and cost-effective manner. core.ac.ukrsc.orgresearchgate.net

Analog Design and Synthesis: The synthesis of this compound analogs is a promising strategy to enhance its therapeutic properties and explore structure-activity relationships (SAR). researchgate.netrsc.org By systematically modifying the this compound scaffold, researchers can aim to improve its potency, selectivity, and pharmacokinetic profile. researchgate.net For instance, creating derivatives with altered functional groups could lead to compounds with enhanced binding to specific molecular targets or reduced off-target effects. researchgate.netresearchgate.net Computational tools like quantitative structure-activity relationship (QSAR) modeling can be instrumental in guiding the design of these novel derivatives. researchgate.net

Integration of Multi-Omics Approaches for Comprehensive Understanding of Cellular Responses

To gain a holistic understanding of how this compound affects biological systems, it is essential to move beyond single-endpoint assays and embrace a multi-omics approach. nih.govresearchgate.net The integration of genomics, transcriptomics, proteomics, and metabolomics data can provide an unprecedentedly detailed picture of the cellular responses to this compound treatment. frontlinegenomics.commdpi.com

Systems Biology Perspective: By analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells treated with this compound, researchers can identify the key pathways and networks that are perturbed. nih.govnih.gov This systems-level view can reveal unexpected mechanisms of action and potential biomarkers for its activity. researchgate.net

Identifying Resistance Mechanisms: Multi-omics approaches can also be invaluable in identifying potential mechanisms of resistance to this compound. By comparing the omics profiles of sensitive and resistant cell lines, it may be possible to pinpoint the genetic or metabolic adaptations that allow cells to evade its cytotoxic effects. This knowledge is crucial for developing strategies to overcome resistance and for patient stratification in potential future clinical applications.

Data Integration and Analysis: The challenge and opportunity lie in the effective integration and interpretation of these large and complex datasets. mdpi.com Advanced bioinformatics and computational biology tools will be necessary to analyze the multi-layered data and to construct predictive models of this compound's biological effects. researchgate.net

Retrosynthesis Analysis